molecular formula C26H36IN2O7P B1668531 GABAB receptor antagonist 2

GABAB receptor antagonist 2

カタログ番号: B1668531
分子量: 646.5 g/mol
InChIキー: RLYLJDJFHZHCTR-GCJKJVERSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CGP 64213は、γ-アミノ酪酸B型(GABA_B)受容体の強力なアゴニストとして知られる合成有機化合物です 。この化合物は、その薬理学的特性と特に神経科学分野における潜在的な治療用途について広く研究されてきました。

2. 製法

CGP 64213の合成は、主要な中間体の調製から始まる複数の工程を伴います。合成経路には一般的に以下のような工程が含まれます。

CGP 64213の工業生産方法は、高い収率と純度を確保するために最適化されています。これらの方法は、多くの場合、精製と特性評価のために高性能液体クロマトグラフィー(HPLC)などの高度な技術の使用を伴います。

準備方法

The synthesis of CGP 64213 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for CGP 64213 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

化学反応の分析

CGP 64213は、以下を含むいくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究における用途

CGP 64213は、以下を含む広範囲の科学研究用途があります。

科学的研究の応用

GABAB (Gamma-aminobutyric acid type B) receptor antagonists have potential therapeutic applications for treating neurological and psychiatric conditions . These antagonists work by blocking the action of GABA at GABA<sub>B</sub> receptors, which are widely distributed throughout the brain and spinal cord . Research suggests that by blocking GABA<sub>B</sub> receptors, these antagonists may be valuable in treating absence epilepsy, cognitive dysfunction, and possibly pulmonary and intestinal disorders .

Scientific Research Applications

Epilepsy Preclinical results suggest that GABA<sub>B</sub> receptor antagonists may be valuable in treating absence epilepsy .

Cognitive Dysfunction GABA<sub>B</sub> receptor antagonists may be useful in treating cognitive impairments . Studies indicate that these antagonists could potentially protect the brain from neuronal damage associated with ischemia .

Anxiety and Depression Research using animal models demonstrates that GABA<sub>B</sub> receptor antagonism can produce antidepressant-like effects . Studies have shown that the GABA<sub>B</sub> receptor antagonist CGP56433A, when administered acutely, decreases immobility in the forced swim test (FST) without significantly changing locomotor activity . Chronic administration of CGP56433A has also been shown to produce antidepressant-like effects similar to the antidepressant desipramine .

Pulmonary and Intestinal Disorders There is speculation that GABA<sub>B</sub> receptor antagonists may be of benefit in treating conditions such as asthma, bowel, and bladder dysfunction .

Other potential applications

  • Analgesic and antitussive properties
  • Treating bladder dysfunction
  • Treating anxiety and depression
  • Protecting the brain from neuronal damage associated with ischemia
  • Treating drug addiction

Role in Modulating GABA Release

作用機序

CGP 64213は、Gタンパク質共役受容体であるGABA_B受容体に結合して活性化することで効果を発揮します。活性化すると、これらの受容体はアデニルシクラーゼ活性を阻害し、カリウムコンダクタンスを増加させ、カルシウムコンダクタンスを減少させます。 これは、ニューロンの興奮性と神経伝達物質の放出の減少につながります 。この機序に関与する分子標的と経路には、イオンチャネルと細胞内シグナル伝達カスケードの調節が含まれます。

6. 類似の化合物との比較

CGP 64213は、その高い効力と選択性のために、GABA_B受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。

これらの化合物と比較して、CGP 64213は、それを科学研究と創薬のための貴重なツールにする独特の薬理学的特性を持っています。

類似化合物との比較

CGP 64213 is unique among GABA_B receptor agonists due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, CGP 64213 has distinct pharmacological properties that make it a valuable tool for scientific research and drug development.

生物活性

GABAB receptor antagonist 2-hydroxysaclofen (2-OH-saclofen) is a selective antagonist known for its significant role in modulating GABAergic neurotransmission. This article explores its biological activity, mechanisms of action, and implications in various neurological contexts, supported by diverse research findings and data.

Overview of GABAB Receptors

GABAB receptors are G protein-coupled receptors that mediate inhibitory neurotransmission in the central nervous system (CNS). They are formed by the heterodimerization of GABAB1 and GABAB2 subunits, which interact with various intracellular signaling pathways, predominantly through Gαi/o proteins. Upon activation, these receptors inhibit adenylate cyclase, leading to decreased cyclic AMP levels, and modulate ion channels, thus affecting neuronal excitability and neurotransmitter release .

2-Hydroxysaclofen functions as a competitive antagonist at GABAB receptors. By binding to these receptors, it inhibits their activation by endogenous agonists such as GABA. This blockade leads to increased neurotransmitter release and enhanced synaptic transmission due to reduced inhibitory control .

Key Mechanisms:

  • Inhibition of Neurotransmitter Release : 2-OH-saclofen prevents the opening of K+^+ channels and the inhibition of Ca2+^{2+} channels, which are critical for neurotransmitter release.
  • Modulation of Neuronal Excitability : The antagonist's action results in altered neuronal firing patterns, potentially affecting mood and cognition .

Behavioral Studies

Research has demonstrated that 2-OH-saclofen can influence behavior in animal models. For instance, studies on mice lacking the GABAB1 receptor subunit showed that administration of 2-OH-saclofen resulted in decreased immobility in the forced swim test (FST), suggesting an antidepressant-like effect .

Neurogenesis

In a study involving adult mice subjected to cerebral ischemia, treatment with a related GABAB antagonist (CGP52432) promoted hippocampal neurogenesis and improved spatial learning and memory. While not directly tested with 2-OH-saclofen, these findings highlight the potential for GABAB antagonism to enhance cognitive functions through neurogenesis .

Data Table: Comparative Effects of GABAB Antagonists

Study Antagonist Model Key Findings
2-HydroxysaclofenMiceDecreased immobility in FST; potential antidepressant effects
CGP52432Ischemic miceEnhanced neurogenesis; improved spatial memory
CGP55845Rat modelReversed behavioral changes related to psychosis

Implications in Neurological Disorders

The modulation of GABAergic signaling via antagonists like 2-hydroxysaclofen has profound implications for treating various neurological disorders:

  • Anxiety and Depression : The ability of GABAB antagonists to enhance neurotransmitter release suggests potential therapeutic avenues for mood disorders.
  • Cognitive Impairments : Enhancing neurogenesis may offer strategies for improving cognitive deficits associated with aging or brain injuries.
  • Psychotic Disorders : Alterations in GABA signaling have been implicated in schizophrenia; thus, antagonists may provide insights into novel treatment strategies .

特性

分子式

C26H36IN2O7P

分子量

646.5 g/mol

IUPAC名

3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-iodophenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1

InChIキー

RLYLJDJFHZHCTR-GCJKJVERSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

異性体SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

正規SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CGP 64213
CGP-64213
CGP64213

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GABAB receptor antagonist 2
Reactant of Route 2
Reactant of Route 2
GABAB receptor antagonist 2
Reactant of Route 3
Reactant of Route 3
GABAB receptor antagonist 2
Reactant of Route 4
GABAB receptor antagonist 2
Reactant of Route 5
GABAB receptor antagonist 2
Reactant of Route 6
GABAB receptor antagonist 2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。